![molecular formula C6H3ClN2S B14163228 4-Chlorothieno[3,4-D]pyrimidine](/img/structure/B14163228.png)
4-Chlorothieno[3,4-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorothieno[3,4-D]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C6H3ClN2S, and it has a molecular weight of 170.62 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[3,4-D]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the Gewald reaction, which is a three-component reaction where an aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source . This leads to the formation of 2-aminothiophenes, which are then cyclized to form the thienopyrimidine core.
Another method involves the use of 2-cyano-3-(1,3-dioxolane) ethyl propionate, which is reacted with ethanol, alkali, and formamidine acetate at reflux temperature. The resulting intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The process typically involves the use of bulk chemicals and standard laboratory equipment, allowing for the production of the compound in high yields without the need for chromatography for purification .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorothieno[3,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Electrophilic Substitution: It can also undergo electrophilic substitution reactions, such as bromination and chlorination.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, thiourea, and alkyl halides.
Electrophilic Substitution: Reagents such as bromine and chlorine are used, often in the presence of catalysts or under specific conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, which can be further functionalized to yield compounds with diverse biological activities .
Applications De Recherche Scientifique
4-Chlorothieno[3,4-D]pyrimidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
The mechanism of action of 4-Chlorothieno[3,4-D]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, such as adenosine A2A receptors and kinases, which play crucial roles in various biological processes . The compound’s ability to modulate these targets makes it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
4-Chlorothieno[3,4-D]pyrimidine can be compared with other similar compounds, such as:
6-Bromo-4-Chlorothieno[2,3-D]Pyrimidine: This compound has similar structural features but includes a bromine atom, which can influence its reactivity and biological activity.
4-Chloro-7H-Pyrrolo[2,3-D]Pyrimidine: Another related compound that demonstrates reactivity through electrophilic substitution reactions and is used in various research applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C6H3ClN2S |
|---|---|
Poids moléculaire |
170.62 g/mol |
Nom IUPAC |
4-chlorothieno[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H3ClN2S/c7-6-4-1-10-2-5(4)8-3-9-6/h1-3H |
Clé InChI |
LNZNJBWUAWDKPA-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CS1)N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


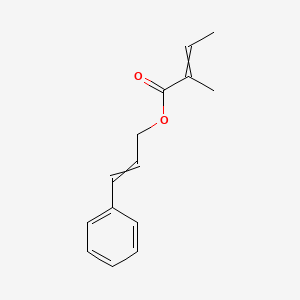
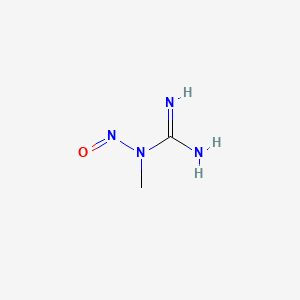
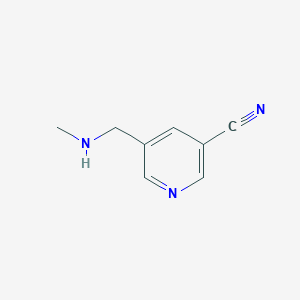
![4-Nitrobenzyl 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14163172.png)
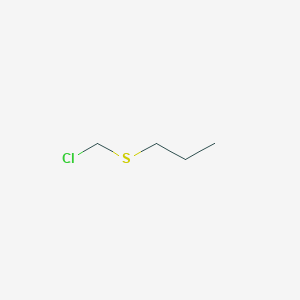
![4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol](/img/structure/B14163186.png)
![Methyl 4-[({[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14163193.png)
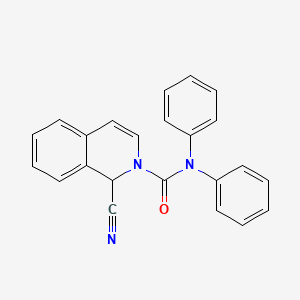
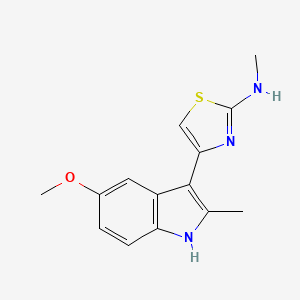

![2-[(6-Amino-5-nitropyrimidin-4-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14163212.png)
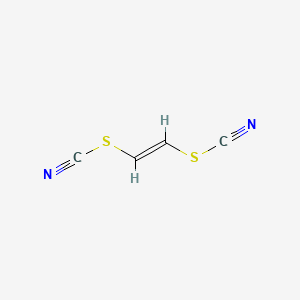
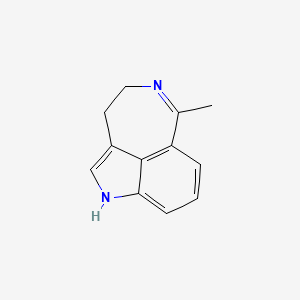
![7-Butyl-4-ethyl-1-methyl-2,6-dioxa-7-azabicyclo[2.2.2]octane](/img/structure/B14163226.png)
